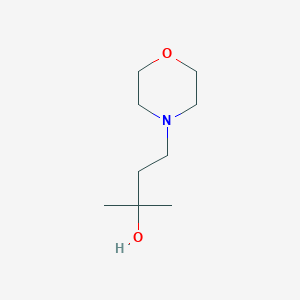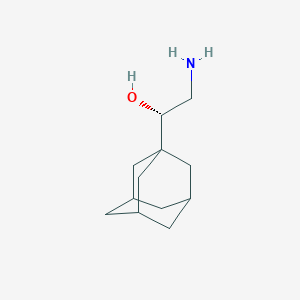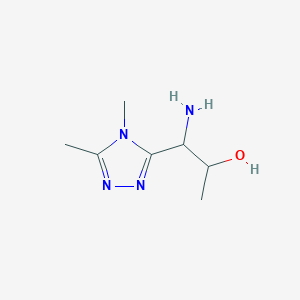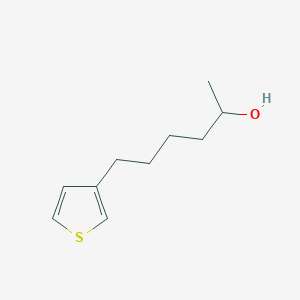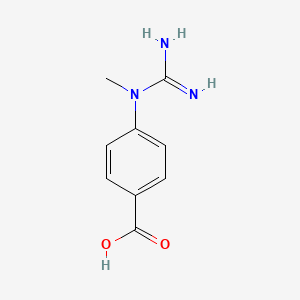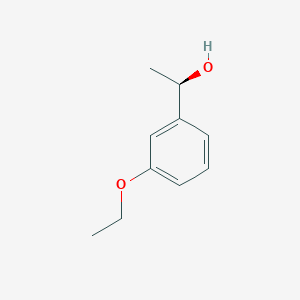
(R)-1-(3-Ethoxyphenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(3-Ethoxyphenyl)ethan-1-ol is a chiral alcohol with the molecular formula C10H14O2. This compound is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety. The ®-configuration indicates that the compound is optically active and exists in a specific enantiomeric form.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Ethoxyphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, ®-1-(3-Ethoxyphenyl)ethan-1-one, using a chiral reducing agent such as ®-CBS catalyst (oxazaborolidine) in the presence of borane (BH3). The reaction is typically carried out in an inert atmosphere at low temperatures to ensure high enantioselectivity.
Another method involves the asymmetric hydrogenation of the corresponding ketone using a chiral rhodium or ruthenium catalyst. This reaction is performed under hydrogen gas pressure and requires specific ligands to achieve the desired enantiomeric excess.
Industrial Production Methods
Industrial production of ®-1-(3-Ethoxyphenyl)ethan-1-ol often employs catalytic hydrogenation due to its scalability and efficiency. The process involves the use of a chiral catalyst in a high-pressure hydrogenation reactor. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(3-Ethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone, ®-1-(3-Ethoxyphenyl)ethan-1-one, using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane, ®-1-(3-Ethoxyphenyl)ethane, using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride, ®-1-(3-Ethoxyphenyl)ethyl chloride.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3), and mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and low temperatures.
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3), and anhydrous conditions.
Major Products Formed
Oxidation: ®-1-(3-Ethoxyphenyl)ethan-1-one
Reduction: ®-1-(3-Ethoxyphenyl)ethane
Substitution: ®-1-(3-Ethoxyphenyl)ethyl chloride
Wissenschaftliche Forschungsanwendungen
®-1-(3-Ethoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate in biocatalysis.
Medicine: It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) with potential therapeutic effects.
Industry: The compound is utilized in the production of fine chemicals, fragrances, and flavoring agents.
Wirkmechanismus
The mechanism of action of ®-1-(3-Ethoxyphenyl)ethan-1-ol depends on its specific application. In enzymatic reactions, the compound interacts with the active site of the enzyme, leading to the formation of enzyme-substrate complexes. The chiral nature of the compound allows for selective binding and catalysis, resulting in the formation of enantiomerically pure products.
In pharmaceutical applications, the compound may interact with molecular targets such as receptors or enzymes, modulating their activity and leading to therapeutic effects. The specific pathways involved depend on the structure and function of the target molecules.
Vergleich Mit ähnlichen Verbindungen
®-1-(3-Ethoxyphenyl)ethan-1-ol can be compared with other similar compounds, such as:
(S)-1-(3-Ethoxyphenyl)ethan-1-ol: The enantiomer of the compound, which has the opposite configuration at the chiral center.
1-(3-Methoxyphenyl)ethan-1-ol: A similar compound with a methoxy group instead of an ethoxy group.
1-(3-Ethoxyphenyl)propan-1-ol: A homologous compound with an additional methylene group in the carbon chain.
The uniqueness of ®-1-(3-Ethoxyphenyl)ethan-1-ol lies in its specific chiral configuration and the presence of the ethoxy group, which can influence its reactivity and interactions in various applications.
Eigenschaften
Molekularformel |
C10H14O2 |
|---|---|
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
(1R)-1-(3-ethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H14O2/c1-3-12-10-6-4-5-9(7-10)8(2)11/h4-8,11H,3H2,1-2H3/t8-/m1/s1 |
InChI-Schlüssel |
GDIXLGVIUGHPMR-MRVPVSSYSA-N |
Isomerische SMILES |
CCOC1=CC=CC(=C1)[C@@H](C)O |
Kanonische SMILES |
CCOC1=CC=CC(=C1)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


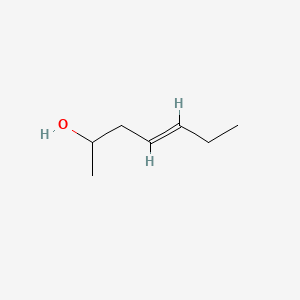
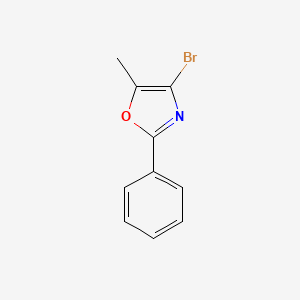
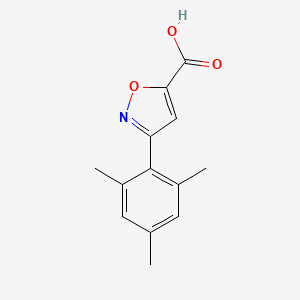
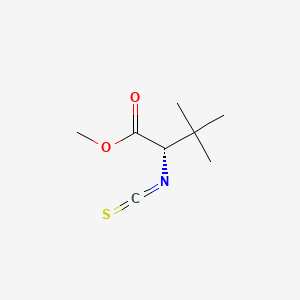
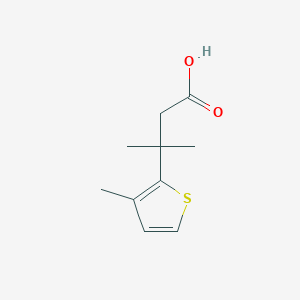
![2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamidehydrochloride](/img/structure/B13620942.png)
![3-{5-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride](/img/structure/B13620943.png)
